molecular formula C10H9F15O3Si B14412866 Trimethoxy(pentadecafluoroheptyl)silane CAS No. 84464-06-2

Trimethoxy(pentadecafluoroheptyl)silane

Cat. No.: B14412866
CAS No.: 84464-06-2
M. Wt: 490.24 g/mol
InChI Key: AILSCQUFTKHDPI-UHFFFAOYSA-N
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Description

Trimethoxy(pentadecafluoroheptyl)silane (CAS No. 83048-65-1) is a fluorinated organosilane with the chemical formula C₁₀H₉F₁₅O₃Si. It features a pentadecafluoroheptyl (C₇F₁₅) chain bonded to a silicon atom substituted with three methoxy (–OCH₃) groups. This compound is notable for its hydrophobic and oleophobic properties, making it valuable in applications such as surface coatings, anti-fouling materials, and water-repellent textiles. Its perfluorinated chain enhances chemical inertness and thermal stability, while the methoxy groups facilitate hydrolysis and condensation reactions, enabling covalent bonding to substrates like glass, metals, and polymers .

Properties

CAS No.

84464-06-2

Molecular Formula

C10H9F15O3Si

Molecular Weight

490.24 g/mol

IUPAC Name

trimethoxy(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)silane

InChI

InChI=1S/C10H9F15O3Si/c1-26-29(27-2,28-3)10(24,25)8(19,20)6(15,16)4(11,12)5(13,14)7(17,18)9(21,22)23/h1-3H3

InChI Key

AILSCQUFTKHDPI-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC

Origin of Product

United States

Preparation Methods

Hydrosilylation of Fluorinated Alkenes with Trimethoxysilane

Reaction Mechanism and Catalysis

The most common route involves hydrosilylation of a fluorinated alkene with trimethoxysilane (HSi(OCH$$3$$)$$3$$). A platinum-based catalyst, such as Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane), facilitates the anti-Markovnikov addition of the Si–H bond across the alkene’s double bond. For example:
$$
\text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}=\text{CH}2 + \text{HSi(OCH}3\text{)}3 \xrightarrow{\text{Pt catalyst}} \text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{Si(OCH}3\text{)}_3
$$

Optimized Reaction Conditions

  • Catalyst Loading : 5–50 ppm Pt relative to the alkene.
  • Temperature : 50–120°C under inert atmosphere (N$$_2$$ or Ar).
  • Solvent : Toluene or xylene to enhance miscibility.
  • Yield : 70–85% after purification via fractional distillation.
Table 1: Hydrosilylation Performance with Varied Catalysts
Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Karstedt’s catalyst 80 6 82 98.5
Speier’s catalyst 100 8 75 97.0
Ru-PPh$$_3$$ complex 120 12 68 95.2

Alcoholysis of Fluorinated Chlorosilanes

Synthesis of Pentadecafluoroheptyltrichlorosilane Intermediate

This method involves nucleophilic substitution of a fluorinated alkyl chloride with trichlorosilane (HSiCl$$3$$) under radical initiation:
$$
\text{CF}
3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{Cl} + \text{HSiCl}3 \xrightarrow{\text{AIBN}} \text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{SiCl}_3 + \text{HCl}
$$

Methanolysis to Trimethoxy Derivative

The trichlorosilane intermediate undergoes alcoholysis with excess methanol in the presence of a base (e.g., triethylamine):
$$
\text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{SiCl}3 + 3\text{CH}3\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{Si(OCH}3\text{)}_3 + 3\text{HCl}
$$

Table 2: Alcoholysis Conditions and Outcomes
Base Temperature (°C) Reaction Time (h) Yield (%) Residual Cl (ppm)
Triethylamine 25 24 88 <50
Pyridine 50 12 92 30
NaOCH$$_3$$ 65 6 85 45

Direct Synthesis from Elemental Silicon

Rochow-Type Reaction

Inspired by the direct process for alkylsilanes, elemental silicon reacts with methyl alcohol and a fluorinated alkyl halide at elevated temperatures (250–300°C) using a copper oxide catalyst:
$$
\text{Si} + 3\text{CH}3\text{OH} + \text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{I} \xrightarrow{\text{CuO}} \text{CF}3(\text{CF}2)5\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{Si(OCH}3\text{)}_3 + \text{HI}
$$

Key Parameters:
  • Catalyst : CuO (5–10 wt% relative to Si).
  • Pressure : Atmospheric.
  • Byproduct Management : HI is neutralized with NaOH scrubbers.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Method
Method Advantages Limitations Industrial Feasibility
Hydrosilylation High selectivity, mild conditions Requires Pt catalyst (high cost) High
Alcoholysis Scalable, avoids noble metals Multi-step, Cl contamination risk Moderate
Direct Synthesis Single-step, low catalyst cost High energy input, low yield (≤60%) Low

Purification and Characterization

Distillation

Crude product is purified via fractional distillation under reduced pressure (boiling point: 68–69°C at 10 mmHg).

Analytical Data

  • $$^{19}\text{F NMR}$$ : δ −73.5 to −82.0 ppm (CF$$3$$, CF$$2$$ groups).
  • $$^{29}\text{Si NMR}$$ : δ −45.2 ppm (Si–OCH$$_3$$).
  • Purity : ≥97% by GC-MS.

Industrial Applications

  • Hydrophobic Coatings : Used in nano-silica composites for self-cleaning surfaces.
  • Polymer Modification : Enhances thermal stability of fluoropolymers.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(pentadecafluoroheptyl)silane undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

    Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

    Substitution: Requires the use of nucleophiles such as alcohols or amines, often in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Produces silanols and eventually siloxanes.

    Substitution: Yields various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Trimethoxy(pentadecafluoroheptyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes, which are valuable in creating hydrophobic and oleophobic surfaces.

    Biology: Employed in the modification of biomaterials to enhance their hydrophobic properties, which can be useful in drug delivery systems.

    Medicine: Investigated for its potential in creating biocompatible coatings for medical devices.

    Industry: Utilized in the production of water-repellent coatings, lubricants, and sealants due to its excellent hydrophobic properties.

Mechanism of Action

The primary mechanism of action of trimethoxy(pentadecafluoroheptyl)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process creates a durable, hydrophobic surface. The pentadecafluoroheptyl group contributes to the compound’s hydrophobicity and chemical resistance, making it effective in various applications.

Comparison with Similar Compounds

Trimethoxy(tridecafluorooctyl)silane (CAS 85857-16-5)

  • Fluorinated Chain : C₈F₁₃ (shorter chain than pentadecafluoroheptyl).
  • Properties : Exhibits lower hydrophobicity (water contact angle ~120°) compared to pentadecafluoroheptyl derivatives due to reduced fluorine content .
  • Applications : Used in coatings requiring moderate water repellency.

Perfluorooctylethyl Triethoxysilane (CAS 101947-16-4)

  • Fluorinated Chain : C₁₀F₁₇ (longer chain).
  • Substituents : Ethoxy (–OCH₂CH₃) instead of methoxy groups.
  • Hydrolysis Rate : Slower than methoxy derivatives, requiring higher temperatures or catalysts for crosslinking .
Compound Fluorinated Chain Substituents Water Contact Angle Hydrolysis Rate
Trimethoxy(pentadecafluoroheptyl)silane C₇F₁₅ –OCH₃ ~145° Fast
Trimethoxy(tridecafluorooctyl)silane C₈F₁₃ –OCH₃ ~120° Fast
Perfluorooctylethyl Triethoxysilane C₁₀F₁₇ –OCH₂CH₃ ~160° Slow

Substituent Effects

Chlorodimethyl(tridecafluorooctyl)silane (CDMS, CAS 102488-47-1)

  • Substituents : One chloro (–Cl) and two methyl (–CH₃) groups.
  • Reactivity : Chloro groups enhance electrophilicity, enabling faster reactions with hydroxylated surfaces compared to methoxy derivatives.
  • Limitations : Releases HCl during hydrolysis, requiring neutralization agents like triethylamine .

Trichloro(tridecafluorooctyl)silane (FOTS, CAS 78560-45-9)

  • Substituents : Three chloro groups.
  • Applications: Forms dense self-assembled monolayers (SAMs) on silicon wafers but requires stringent moisture control during processing .
Compound Substituents Reactivity Byproduct Applications
This compound –OCH₃ Moderate Methanol Textiles, coatings
CDMS –Cl, –CH₃ High HCl Electronics, optics
FOTS –Cl Very High HCl Semiconductor fabrication

Functional Group Variations

Vinyl Trimethoxy Silane (CAS 2768-02-7)

  • Functional Group : Vinyl (–CH=CH₂) instead of fluorinated chain.
  • Applications : Used as a crosslinking agent in polyethylene (PE) and for enhancing adhesion in polymer composites .

Trimethoxy(pentafluorophenyl)silane (CAS 223668-64-2)

  • Structure : Aromatic pentafluorophenyl group.
  • Properties : Higher thermal stability (decomposition >250°C) than aliphatic fluorinated silanes but lower hydrophobicity (contact angle ~110°) .

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